molecular formula C16H13N3O3S B11120518 Ethyl 2-[(pyrazin-2-ylcarbonyl)amino]-1-benzothiophene-3-carboxylate

Ethyl 2-[(pyrazin-2-ylcarbonyl)amino]-1-benzothiophene-3-carboxylate

Cat. No.: B11120518
M. Wt: 327.4 g/mol
InChI Key: RZKSIOKQLXRQMM-UHFFFAOYSA-N
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Description

ETHYL 2-(PYRAZINE-2-AMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a pyrazine ring, an amido group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(PYRAZINE-2-AMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of pyrazine-2-carboxylic acid with 2-aminobenzothiophene in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(PYRAZINE-2-AMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the benzothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine or benzothiophene derivatives.

Scientific Research Applications

ETHYL 2-(PYRAZINE-2-AMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(PYRAZINE-2-AMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(pyrazine-2-amido)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate: Contains an oxazole ring and a piperidine moiety.

Uniqueness

ETHYL 2-(PYRAZINE-2-AMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both a pyrazine ring and a benzothiophene moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 2-(pyrazine-2-carbonylamino)-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H13N3O3S/c1-2-22-16(21)13-10-5-3-4-6-12(10)23-15(13)19-14(20)11-9-17-7-8-18-11/h3-9H,2H2,1H3,(H,19,20)

InChI Key

RZKSIOKQLXRQMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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